Chloro(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)gold is an organometallic compound that features a gold atom coordinated to a chloro ligand and a 1,3-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)gold typically involves the reaction of a gold(I) precursor with a suitable N-heterocyclic carbene ligand. One common method involves the reaction of chloro(tetrahydrothiophene)gold(I) with 1,3-dimethylimidazolium chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While the industrial production of this compound is not widely reported, the methods used in laboratory synthesis can be scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Chloro(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)gold undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro ligand can be substituted with other ligands, such as phosphines or other N-heterocyclic carbenes, under appropriate conditions.
Oxidative Addition: The gold(I) center can undergo oxidative addition reactions with halogens or other electrophiles, leading to the formation of gold(III) complexes.
Reductive Elimination: Gold(III) complexes formed via oxidative addition can undergo reductive elimination to regenerate gold(I) species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and other N-heterocyclic carbenes. Reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Oxidative Addition: Reagents such as halogens (e.g., iodine) or organohalides are used. Reactions are often performed at low temperatures to control the reaction rate.
Reductive Elimination: This process can be facilitated by heating or by the addition of reducing agents such as hydrazine.
Major Products
Substitution Reactions: Products include gold(I) complexes with different ligands, such as phosphine-gold(I) or NHC-gold(I) complexes.
Oxidative Addition: Products are gold(III) complexes with additional ligands.
Reductive Elimination: The major product is the regenerated gold(I) complex.
Scientific Research Applications
Chloro(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)gold has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions, cycloadditions, and hydroamination reactions.
Medicine: Gold(I) N-heterocyclic carbene complexes have shown potential as anticancer agents due to their ability to interact with biological molecules and inhibit tumor growth.
Material Science: These compounds are investigated for their potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Chloro(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)gold in catalysis involves the coordination of the gold center to substrates, facilitating various chemical transformations. In medicinal applications, the compound can interact with biological targets such as DNA or proteins, leading to the inhibition of cellular processes essential for tumor growth. The gold center can also generate reactive oxygen species, contributing to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Chloro(1,3-dimesityl-1,3-dihydro-2H-imidazol-2-ylidene)gold
- Chloro(1,3-diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene)gold
- Chloro(1,3-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)gold
Uniqueness
Chloro(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)gold is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and stability, making it suitable for specific applications in catalysis and medicine. Compared to similar compounds, it may offer advantages in terms of ease of synthesis, stability, and reactivity under certain conditions.
Properties
CAS No. |
847755-59-3 |
---|---|
Molecular Formula |
C5H8AuClN2 |
Molecular Weight |
328.55 g/mol |
IUPAC Name |
chloro-(1,3-dimethylimidazol-2-ylidene)gold |
InChI |
InChI=1S/C5H8N2.Au.ClH/c1-6-3-4-7(2)5-6;;/h3-4H,1-2H3;;1H/q;+1;/p-1 |
InChI Key |
DTSGQZNVLHSAPA-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=CN(C1=[Au]Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.